Cas no 1823899-37-1 (Quinazoline-8-carbaldehyde)

Quinazoline-8-carbaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. It offers high purity and a broad range of applications due to its unique structural features. Its versatility as a building block in drug discovery and synthetic chemistry makes it a valuable component in organic synthesis.
Quinazoline-8-carbaldehyde structure
Quinazoline-8-carbaldehyde structure
商品名:Quinazoline-8-carbaldehyde
CAS番号:1823899-37-1
MF:C9H6N2O
メガワット:158.15674161911
MDL:MFCD27923546
CID:2600916
PubChem ID:72207109

Quinazoline-8-carbaldehyde 化学的及び物理的性質

名前と識別子

    • Quinazoline-8-carbaldehyde
    • AK145009
    • 8-Quinazolinecarboxaldehyde
    • FCH2496740
    • DB-144456
    • DS-7983
    • SCHEMBL2009785
    • AKOS022176909
    • CS-0187977
    • YXC89937
    • C73522
    • 1823899-37-1
    • MFCD27923546
    • MDL: MFCD27923546
    • インチ: 1S/C9H6N2O/c12-5-8-3-1-2-7-4-10-6-11-9(7)8/h1-6H
    • InChIKey: FXROZDCKLWDZRK-UHFFFAOYSA-N
    • ほほえんだ: O=CC1=CC=CC2=CN=CN=C21

計算された属性

  • せいみつぶんしりょう: 158.048012819g/mol
  • どういたいしつりょう: 158.048012819g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.8
  • 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

  • ふってん: 324.1±15.0°C at 760 mmHg

Quinazoline-8-carbaldehyde セキュリティ情報

Quinazoline-8-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D746301-100mg
8-Quinazolinecarboxaldehyde
1823899-37-1 95+%
100mg
$160 2024-06-07
eNovation Chemicals LLC
D746301-1g
8-Quinazolinecarboxaldehyde
1823899-37-1 95+%
1g
$560 2024-06-07
Ambeed
A398669-100mg
Quinazoline-8-carbaldehyde
1823899-37-1 95%
100mg
$105.0 2025-02-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Q72300-250mg
Quinazoline-8-carbaldehyde
1823899-37-1 95%
250mg
¥1625.0 2024-07-19
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB41346-0.1g
Quinazoline-8-carbaldehyde
1823899-37-1 97%
0.1g
603.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB41346-0.25g
Quinazoline-8-carbaldehyde
1823899-37-1 97%
0.25g
904.00 2021-06-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SG081-250mg
Quinazoline-8-carbaldehyde
1823899-37-1 95+%
250mg
2422CNY 2021-05-08
Aaron
AR0024GA-100mg
8-Quinazolinecarboxaldehyde
1823899-37-1 95%
100mg
$103.00 2025-02-10
A2B Chem LLC
AA97982-1g
Quinazoline-8-carbaldehyde
1823899-37-1 95%
1g
$393.00 2024-04-20
eNovation Chemicals LLC
D746301-250mg
8-Quinazolinecarboxaldehyde
1823899-37-1 95+%
250mg
$235 2025-02-19

Quinazoline-8-carbaldehyde 関連文献

Quinazoline-8-carbaldehydeに関する追加情報

Introduction to Quinazoline-8-carbaldehyde (CAS No. 1823899-37-1)

Quinazoline-8-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1823899-37-1, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinazoline scaffold, a structural motif widely recognized for its diverse biological activities and pharmacological potential. The presence of a formyl group at the 8-position of the quinazoline ring enhances its reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

The quinazoline core is a bicyclic aromatic system consisting of a benzene ring fused to a pyrimidine ring. This structural configuration imparts unique electronic and steric properties to the molecule, which are exploited in drug design and development. Quinazoline-8-carbaldehyde serves as a versatile building block for constructing more complex pharmacophores, particularly in the quest for novel therapeutic agents targeting infectious diseases, cancer, and inflammatory disorders.

In recent years, there has been a surge in research focused on quinazoline derivatives due to their demonstrated efficacy in modulating key biological pathways. For instance, studies have highlighted the potential of quinazoline-based compounds as kinase inhibitors, which are crucial in cancer therapy. The aldehyde functionality in Quinazoline-8-carbaldehyde allows for further chemical modifications, enabling the synthesis of derivatives with enhanced binding affinity and selectivity. This flexibility has spurred interest among medicinal chemists in developing new analogs with improved pharmacokinetic profiles.

The compound's significance extends beyond its role as a synthetic intermediate. It has been explored in various preclinical studies as a precursor for drugs that exhibit antiviral and antibacterial properties. The formyl group at the 8-position facilitates condensation reactions with nucleophiles, leading to the formation of Schiff bases and other functionalized derivatives. These derivatives have shown promise in inhibiting enzymes involved in pathogenic processes, thereby offering potential therapeutic benefits.

Advances in computational chemistry and molecular modeling have further propelled the study of Quinazoline-8-carbaldehyde. These techniques allow researchers to predict the binding interactions of quinazoline derivatives with biological targets, such as proteins and enzymes. Such insights are invaluable in optimizing drug candidates for clinical trials. The integration of experimental data with computational methods has led to more efficient screening processes, accelerating the discovery pipeline for new drugs based on quinazoline scaffolds.

The pharmaceutical industry has taken note of these developments, with several companies investing in quinazoline-based drug candidates. The versatility of Quinazoline-8-carbaldehyde as a starting material makes it an attractive choice for academic and industrial research teams alike. Its role in synthesizing novel compounds underscores its importance in modern medicinal chemistry.

In conclusion, Quinazoline-8-carbaldehyde (CAS No. 1823899-37-1) represents a cornerstone compound in the quest for innovative therapeutic solutions. Its unique structural features and reactivity make it indispensable in drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound, its significance is poised to grow further, solidifying its place as a key player in pharmaceutical innovation.

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